2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide
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Overview
Description
2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide is a complex organic compound that features a piperazine ring substituted with a dichloropyridine moiety and a dimethylethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Dichloropyridine Moiety: The dichloropyridine group is introduced via a cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst.
Attachment of the Dimethylethanesulfonamide Group: This step involves the reaction of the piperazine derivative with dimethylethanesulfonamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure and biological activity.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
Uniqueness
2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N4O2S/c1-17(2)22(20,21)8-7-18-3-5-19(6-4-18)13-12(15)9-11(14)10-16-13/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKKEFRTANTANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1CCN(CC1)C2=C(C=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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